molecular formula C8H14O6 B14318034 Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate CAS No. 106060-26-8

Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate

Cat. No.: B14318034
CAS No.: 106060-26-8
M. Wt: 206.19 g/mol
InChI Key: KYJPZMYITONSNA-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, ester, and acetoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2-(hydroxymethyl)butanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the acetoxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a simpler structure, known for its fruity odor.

    Ethyl acetate: A commonly used solvent with similar ester functionality.

    Methyl 2-hydroxy-2-(hydroxymethyl)butanoate: A structurally related compound with similar functional groups.

Uniqueness

Methyl 3-(acetyloxy)-2-hydroxy-2-(hydroxymethyl)butanoate is unique due to its combination of multiple functional groups, which allows it to participate in a diverse range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

106060-26-8

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-acetyloxy-2-hydroxy-2-(hydroxymethyl)butanoate

InChI

InChI=1S/C8H14O6/c1-5(14-6(2)10)8(12,4-9)7(11)13-3/h5,9,12H,4H2,1-3H3

InChI Key

KYJPZMYITONSNA-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)(C(=O)OC)O)OC(=O)C

Origin of Product

United States

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